N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5S/c1-15-5-12-24(16(2)13-15)34(31,32)28(26(30)19-6-8-20(27)9-7-19)21-10-11-23-22(14-21)25(17(3)29)18(4)33-23/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQBZMGHQAQCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide is a compound of interest due to its potential biological activities. This compound, characterized by its complex structure and diverse functional groups, has been studied for various pharmacological effects, including neuroprotective and anti-inflammatory properties.
- Molecular Formula : C25H20ClNO5S
- Molecular Weight : 481.948 g/mol
- CAS Number : 518318-53-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with inflammatory responses and cancer cell proliferation.
- Receptor Modulation : It may interact with cannabinoid receptors, influencing neuroprotective pathways and modulating microglial activation from a pro-inflammatory (M1) to a neuroprotective (M2) phenotype .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including the compound . Research indicates that it can inhibit butyrylcholinesterase, an enzyme linked to Alzheimer's disease, thereby restoring cholinergic function . Additionally, it has been found to protect neuronal cells from amyloid-beta (Aβ) oligomer-induced toxicity .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects by switching microglial cells to the M2 phenotype, which is associated with tissue repair and anti-inflammatory responses. This effect is crucial in neurodegenerative conditions where inflammation plays a detrimental role .
Antioxidant Activity
In vitro studies suggest that this compound possesses antioxidant properties, which help in reducing oxidative stress—an important factor in various diseases including neurodegeneration and cancer .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., 4-chloro): Enhance electrophilicity and may improve binding to hydrophobic targets . Steric Bulk (e.g., 2,4-dimethylphenyl): May hinder enzymatic degradation or receptor binding, enhancing bioavailability .
Structural Divergence :
- The target compound and the 4-methoxyphenyl analog () differ primarily in sulfonamide substituents, impacting hydrophobicity and steric interactions.
- The 4-chlorobenzoyl analog () introduces a dual substitution (chlorobenzoyl + methoxybenzenesulfonyl), likely altering conformational flexibility .
Synthetic Considerations :
- Methoxy and chloro groups require distinct synthetic pathways (e.g., nucleophilic substitution vs. Friedel-Crafts acylation).
- Dimethylphenyl groups may necessitate protective strategies to avoid steric interference during synthesis .
Research Implications and Gaps
- Biological Activity: No direct data on pharmacological or pesticidal activity is provided in the evidence.
Preparation Methods
Solvent and Catalytic Effects
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (7:3) are effective for removing unreacted sulfonyl chlorides.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Functionalization | High purity, scalable | Multi-step, time-consuming | 35–45% |
| One-Pot Synthesis | Reduced purification steps | Lower selectivity | 20–30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
